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Compound of Interest

Compound Name: Propargyl acetate

Cat. No.: B1265531 Get Quote

An In-depth Technical Guide to Propargyl Acetate

This technical guide provides comprehensive information on the chemical and physical

properties of propargyl acetate, its applications in synthetic chemistry, and detailed

experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Properties of Propargyl Acetate
Propargyl acetate is a valuable reagent in organic synthesis, notable for its terminal alkyne

and ester functional groups. These features allow for a variety of chemical transformations,

making it a versatile building block in the synthesis of more complex molecules.

Quantitative Data Summary
The key physical and chemical properties of propargyl acetate are summarized in the table

below for easy reference.
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Property Value Source(s)

CAS Number 627-09-8 [1]

Molecular Formula C₅H₆O₂ [2]

Molecular Weight 98.10 g/mol [3][4]

Density 0.989 g/mL at 25 °C [3][5]

Boiling Point 27-28 °C at 8 mmHg [3][5]

Refractive Index n20/D 1.417 [3][5]

Assay Purity ≥98% [3]

Applications in Drug Discovery and Bioconjugation
Propargyl acetate and its derivatives are instrumental in the field of drug discovery, primarily

due to the ability of the propargyl group to participate in highly efficient and specific "click

chemistry" reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime

example, enabling the straightforward conjugation of molecules in biological systems. This has

been widely adopted in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are

novel therapeutic agents designed to degrade specific target proteins.

Workflow for PROTAC Synthesis using a Propargyl-
based Linker
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC,

highlighting the role of a propargyl-containing linker in conjugating a ligand for a target protein

of interest (POI) with a ligand for an E3 ubiquitin ligase.
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A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols
The following are detailed experimental protocols for key reactions involving propargyl-

containing compounds, particularly relevant to drug discovery and bioconjugation applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for the "click" reaction between an alkyne-

functionalized molecule (e.g., a derivative of propargyl acetate) and an azide-functionalized

biomolecule.

Materials:

Alkyne-containing molecule (e.g., Propargyl-PEG-linker attached to a small molecule)

Azide-containing biomolecule

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
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Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous

reactions)

Solvent: A mixture of DMSO and water or THF and water is commonly used.

Deionized water

Inert gas (Nitrogen or Argon)

Procedure:

In a suitable reaction vessel, dissolve the alkyne-containing molecule (1 equivalent) and the

azide-containing biomolecule (1 to 1.5 equivalents) in the chosen solvent system.

To minimize oxidation of the Copper(I) catalyst, purge the reaction mixture with an inert gas

for 10-15 minutes.

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water (e.g.,

100 mM).

If using a ligand, pre-mix the CuSO₄ solution with a THPTA solution.

To the stirred reaction mixture, add the CuSO₄·5H₂O solution to a final concentration of 0.1

to 0.25 mM.

Immediately follow with the addition of the sodium ascorbate solution to a final concentration

of 5 mM.[6][7]

Stir the reaction at room temperature for 1 to 12 hours. The reaction progress can be

monitored by analytical techniques such as LC-MS or TLC.

Upon completion, the reaction can be quenched by exposure to air. The copper catalyst can

be removed by treatment with a chelating agent like EDTA or by using a copper-scavenging

resin.
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The final conjugate can be purified using appropriate chromatographic techniques, such as

preparative HPLC.

Protocol 2: Synthesis of Homopropargyl Alcohols via
Propargylation of Aldehydes
This protocol outlines a general method for the C-C bond formation between propargyl
acetate (as a precursor to the propargyl nucleophile) and an aldehyde.[8][9]

Materials:

Propargyl acetate

An aldehyde

A metal mediator (e.g., Indium, Zinc)

A Lewis acid catalyst (optional, e.g., BF₃·Et₂O)[10]

Anhydrous solvent (e.g., THF, DMF)

A base (in some variations, e.g., diisopropylamine)[8]

Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

To a flame-dried reaction flask under an inert atmosphere, add the metal mediator.

Add the anhydrous solvent, followed by the propargyl acetate. The mixture may be stirred

to activate the metal.

Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).

Slowly add the aldehyde to the reaction mixture.

If required, add the Lewis acid catalyst or base.
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Allow the reaction to stir for several hours, monitoring the progress by TLC.

Upon completion, quench the reaction by the slow addition of the quenching solution.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the desired

homopropargyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265531#propargyl-acetate-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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